molecular formula C11H10BrNO B8680401 6-Bromomethyl-1-methylquinoline-2-one

6-Bromomethyl-1-methylquinoline-2-one

Cat. No. B8680401
M. Wt: 252.11 g/mol
InChI Key: APKOFYNJRBPGMU-UHFFFAOYSA-N
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Patent
US05635514

Procedure details

A stirred solution of 28b (22 g, 0.127 mol) and N-bromosuccinimide (23 g, 0.13 mol) in CCl4 (400 mls) was irradiated for 2.5 hours with a 275 watt heat lamp after an addition of AIBN (50 mg) to initiate the free radical reaction. During this time, the reaction achieved reflux. After cooling, the mixture was concentrated to a small volume and ethyl acetate (400 mls) and water (150 mls) were added and the layers separated. The organic phase was dried (MgSO4) and evaporated. The crude material was purified by chromatography on silica gel using 35% ethyl acetate/toluene to give the product 28c (10.4 g, 33%) as a solid, mp 99°-100° C. The structural assignment was supported by the 1H-NMR spectrum. Analysis calculated for C11H10NOBr: C, 52.41; H, 4.00; N, 5.56; Br, 31.69. Found: C, 52.11; H, 3.91; N, 5.40; Br, 31.40.
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step Two
Yield
33%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][C:8]([CH3:12])=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]1=[O:13].[Br:14]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.CC(N=NC(C#N)(C)C)(C#N)C>[Br:14][CH2:12][C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][CH:9]=1)[N:2]([CH3:1])[C:3](=[O:13])[CH:4]=[CH:5]2

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
CN1C(C=CC2=CC(=CC=C12)C)=O
Name
Quantity
23 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
50 mg
Type
catalyst
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat lamp
CUSTOM
Type
CUSTOM
Details
the free radical reaction
TEMPERATURE
Type
TEMPERATURE
Details
During this time, the reaction achieved reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to a small volume and ethyl acetate (400 mls) and water (150 mls)
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the layers separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography on silica gel using 35% ethyl acetate/toluene

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=C2C=CC(N(C2=CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.